molecular formula C11H14O4 B1348131 2-(2-Methoxyphenoxy)-2-methylpropanoic acid CAS No. 53498-60-5

2-(2-Methoxyphenoxy)-2-methylpropanoic acid

Cat. No. B1348131
CAS RN: 53498-60-5
M. Wt: 210.23 g/mol
InChI Key: JRPWOMJYKLHXSA-UHFFFAOYSA-N
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Description

“2-(2-Methoxyphenoxy)-2-methylpropanoic acid” is a chemical compound12. It is also known as “(2-Methylphenoxy)acetic acid” and has a molecular formula of C9H10O334. Its molecular weight is 166.17 g/mol34.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds have been synthesized through various methods, including the Curtius rearrangement5 and acidolysis67.



Molecular Structure Analysis

The molecular structure of “2-(2-Methoxyphenoxy)-2-methylpropanoic acid” consists of a methoxy group (OCH3) and a phenoxy group (OC6H4) attached to a 2-methylpropanoic acid molecule34. The InChI string is InChI=1S/C9H10O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) and the canonical SMILES string is CC1=CC=CC=C1OCC(O)=O34.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(2-Methoxyphenoxy)-2-methylpropanoic acid” are not detailed in the search results. However, related compounds have been involved in reactions such as acidolysis67.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Methoxyphenoxy)-2-methylpropanoic acid” include a molecular weight of 166.17 g/mol34. The compound is also described as a white powder10.


Scientific Research Applications

Sorption and Environmental Impact

Research on the sorption of phenoxy herbicides, including compounds structurally related to 2-(2-Methoxyphenoxy)-2-methylpropanoic acid, to soil, organic matter, and minerals highlights the environmental impact of these substances. The study by Werner, Garratt, and Pigott (2012) compiled data indicating that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, which could inform environmental management practices for related compounds (Werner et al., 2012).

Lignin Acidolysis

The mechanism of β-O-4 bond cleavage during acidolysis of lignin, involving compounds similar to 2-(2-Methoxyphenoxy)-2-methylpropanoic acid, has been reviewed by Yokoyama (2015). This research is crucial for understanding the chemical breakdown of lignin, a major component of plant biomass, which has implications for biofuel production and the development of sustainable materials (Yokoyama, 2015).

Atmospheric Reactivity

The atmospheric reactivity of methoxyphenols, a category encompassing compounds like 2-(2-Methoxyphenoxy)-2-methylpropanoic acid, has been reviewed by Liu, Chen, and Chen (2022). This research provides insights into the environmental fate of methoxyphenols emitted from biomass burning, including their transformation in the atmosphere and their contribution to secondary organic aerosol (SOA) formation, which has implications for air quality and climate change modeling (Liu et al., 2022).

Antioxidant Properties

The antioxidant properties of phenolic compounds, including structures related to 2-(2-Methoxyphenoxy)-2-methylpropanoic acid, have been extensively studied. Research on syringic acid, a phenolic compound with antioxidant, antimicrobial, and anti-inflammatory activities, underscores the potential health benefits of phenolic compounds and their role in disease prevention (Srinivasulu et al., 2018).

Safety And Hazards

Specific safety and hazard information for “2-(2-Methoxyphenoxy)-2-methylpropanoic acid” is not available in the search results. However, general safety measures for handling similar compounds include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes1112.


Future Directions

The future directions for “2-(2-Methoxyphenoxy)-2-methylpropanoic acid” and related compounds could involve further research into their synthesis and applications. For instance, there is interest in the production of bio-based isocyanates5 and the potential health benefits of related compounds8.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-(2-methoxyphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-7-5-4-6-8(9)14-3/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPWOMJYKLHXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201704
Record name Propionic acid, 2-methyl-2-(o-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-2-methylpropanoic acid

CAS RN

53498-60-5
Record name Propionic acid, 2-methyl-2-(o-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 2-methyl-2-(o-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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